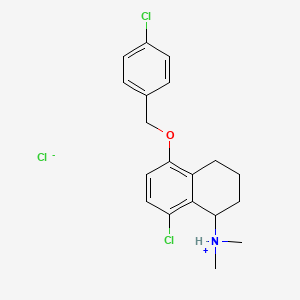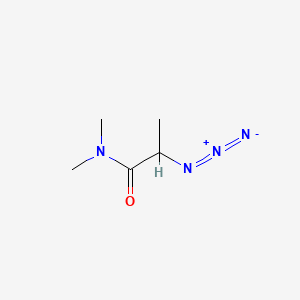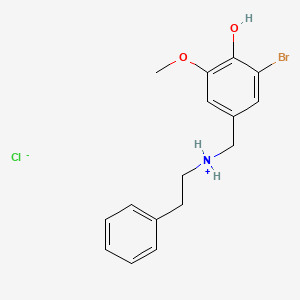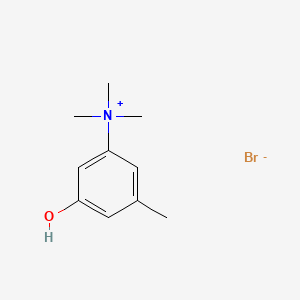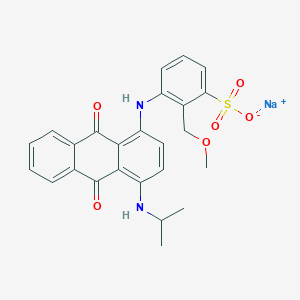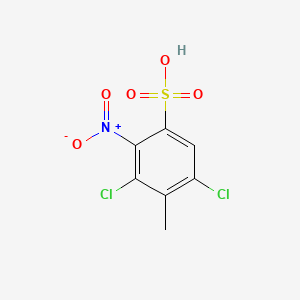![molecular formula C39H72O6 B13765178 Propylene bis[3-Octyloxiran-2-octanoate] CAS No. 67860-05-3](/img/structure/B13765178.png)
Propylene bis[3-Octyloxiran-2-octanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene bis[3-Octyloxiran-2-octanoate] is a chemical compound with the molecular formula C39H72O6. It is known for its unique structure, which includes two oxirane rings and long alkyl chains. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] typically involves the reaction of propylene glycol with 3-octyloxiran-2-octanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Propylene bis[3-Octyloxiran-2-octanoate] is scaled up using large reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and other parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Propylene bis[3-Octyloxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propylene bis[3-Octyloxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Propylene bis[3-Octyloxiran-2-octanoate] involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propylene glycol bis(9,10-epoxystearate)
- 1,2-Propylene glycol bis(9,10-epoxystearate)
- Oxiraneoctanoic acid, 3-octyl-, 1-methyl-1,2-ethanediyl ester
Uniqueness
Propylene bis[3-Octyloxiran-2-octanoate] is unique due to its specific structure, which includes two oxirane rings and long alkyl chains. This structure imparts unique chemical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
67860-05-3 |
|---|---|
Molekularformel |
C39H72O6 |
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3 |
InChI-Schlüssel |
GQIQPZPZQNIQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


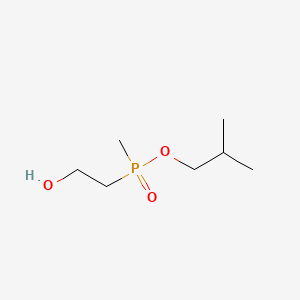

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
